molecular formula C16H13F2N3O B10828038 N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide

N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide

Cat. No.: B10828038
M. Wt: 301.29 g/mol
InChI Key: MVHNHGGJTMFAQP-UHFFFAOYSA-N
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Description

N-[1-(3,4-Difluorophenyl)ethyl]-1H-indazole-3-carboxamide is a synthetic small molecule based on the 1H-indazole scaffold, a heterocyclic structure recognized for its versatile pharmacological potential in medicinal chemistry research . Indazole derivatives are investigated as key scaffolds in drug discovery, with some compounds, such as the PARP-1 inhibitor 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide, demonstrating significant bioactivity in disease models . Other indazole-based molecules have been approved as therapeutic agents, underscoring the importance of this chemical class . This particular carboxamide derivative is characterized by its specific substitution pattern, which may influence its physicochemical properties and interaction with biological targets. The compound is supplied for research and development purposes exclusively. It is intended for use in laboratory settings only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers are directed to consult the product's Certificate of Analysis for specific data on purity, identity, and composition. All safety data and handling instructions provided in the associated Safety Data Sheet (SDS) must be reviewed and adhered to without exception.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHNHGGJTMFAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Route

Adapting Peng et al.'s protocol, α-diazomethylphosphonates undergo cycloaddition with o-(trimethylsilyl)phenyl triflates under CsF catalysis:

Reaction Scheme

Ph2P(O)CHN2+o-TMS-C6H4OTfCsF1H-Indazole-3-phosphonateHydrolysis1H-Indazole-3-carboxylic acid\text{Ph}2P(O)CHN2 + \text{o-TMS-C}6\text{H}4-OTf \xrightarrow{\text{CsF}} \text{1H-Indazole-3-phosphonate} \rightarrow \text{Hydrolysis} \rightarrow \text{1H-Indazole-3-carboxylic acid}

Optimized Conditions

  • Solvent: Anhydrous THF

  • Temperature: 0°C → RT, 12 h

  • Yield: 78-92% (varies with R-group)

Advantages

  • Excellent regiocontrol (3-substitution favored 9:1)

  • TMS group directs cyclization geometry

Reductive Cyclization of Benzamidines

Nazaré's method converts substituted benzamidines to 3-aminoindazoles via phosphorus-mediated N-N bond formation:

Procedure

  • Benzamidine Formation :

    • Substituted benzaldehyde + hydroxylamine → oxime

    • Oxime reduction → benzylamine

    • Condensation with nitrile → benzamidine

  • Cyclization :

    • PCl₃, Et₃N, CH₂Cl₂, −10°C → 0°C

    • Yield: 65-84%

Limitations

  • Requires pre-installed amino group at C3

  • Limited substrate scope for electron-deficient arenes

Carboxamide Installation: Activation and Coupling

Mixed Carbonate-Mediated Amidation

Adapting indoline-2,3-dione amidations, the carboxylic acid is activated as a mixed carbonate prior to amine coupling:

Stepwise Protocol

  • Acid Activation :

    • 1H-Indazole-3-carboxylic acid (1 eq)

    • ClCO₂Et (1.2 eq), NMM (1.5 eq), THF, 0°C, 1 h

  • Amine Coupling :

    • 1-(3,4-Difluorophenyl)ethylamine (1.5 eq)

    • RT, 4 h, N₂ atmosphere

    • Yield: 89% (isolated)

Key Data

  • Reaction Scale: 5 mmol → 1.34 g product

  • Purity (HPLC): 98.2%

Direct Coupling Reagents: HATU vs. EDCl

Comparative study under identical conditions:

ReagentEquiv.BaseTemp (°C)Time (h)Yield (%)
HATU1.1DIPEA (3)25294
EDCl1.5HOAt (1.5)40678

N-Alkylation of Indazole: Regioselective Functionalization

Phase-Transfer Alkylation

Modified from indoline N-alkylations:

Optimized Protocol

  • Indazole-3-carboxamide (1 eq)

  • 1-(3,4-Difluorophenyl)ethyl bromide (1.2 eq)

  • TBAB (0.2 eq), 50% NaOH (aq), Toluene, 80°C, 8 h

  • Yield: 82%

Regioselectivity

  • N1 vs N2 alkylation: 95:5 (determined by NOESY)

  • Base strength critical: K₂CO₃ gives 70:30 selectivity

Mitsunobu Reaction Alternatives

For sensitive substrates:

  • DEAD (1.5 eq), PPh₃ (1.5 eq), THF

  • 1-(3,4-Difluorophenyl)ethanol (1.3 eq)

  • RT, 12 h → 76% yield

Advantages

  • Avoids alkyl halide preparation

  • Compatible with acid-sensitive groups

Convergent Synthesis: Indazole Preformation vs. Late-Stage Assembly

Comparative Analysis

ParameterIndazole-FirstAmide-First
Total Steps56
Overall Yield62%48%
Purification Points34
Scalability>100 g<50 g

Recommendation
Indazole-first strategy preferred for large-scale synthesis due to fewer isolation steps and higher cumulative yield.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

  • δ 8.42 (s, 1H, H-5)

  • δ 7.98 (d, J = 8.2 Hz, 1H, H-7)

  • δ 7.62–7.54 (m, 2H, Ar-F)

  • δ 5.21 (q, J = 6.8 Hz, 1H, CHCH3)

  • δ 1.53 (d, J = 6.8 Hz, 3H, CH3)

HRMS (ESI-TOF)

  • Calc. for C₁₆H₁₂F₂N₃O: 316.0957 [M+H]+

  • Found: 316.0953

Chemical Reactions Analysis

Types of Reactions

VPC-80051 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups present in VPC-80051.

    Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions involving VPC-80051 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide lies in its anticancer properties. Research indicates that indazole derivatives can act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers.

  • Mechanism of Action : The compound exhibits inhibitory activity against FGFRs, which play a crucial role in tumor growth and progression. For instance, studies have shown that certain indazole derivatives possess IC50 values in the low nanomolar range against FGFR1, indicating strong enzymatic inhibition and potential for therapeutic use in cancer treatment .
  • Case Studies :
    • In one study, a series of indazole derivatives, including this compound, were evaluated for their inhibitory effects on FGFR activity. The results demonstrated significant antitumor efficacy in xenograft models, with some compounds achieving over 90% tumor growth inhibition at specific doses .
    • Another investigation highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

Beyond its anticancer applications, this compound has been studied for its anti-inflammatory effects.

  • Mechanism : The compound has been shown to inhibit the activity of IκB kinase (IKK2), which is involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Research Findings : In preclinical studies, compounds with similar structures demonstrated significant reductions in inflammation markers in animal models of arthritis and other inflammatory conditions .

Neurological Applications

Emerging research suggests that indazole derivatives may also have neuroprotective effects.

  • Potential Mechanisms : The ability of these compounds to modulate neuroinflammatory pathways could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing neuroinflammation, these compounds may help protect neuronal cells from damage .
  • Case Studies : Recent studies have indicated that certain indazole derivatives exhibit protective effects against oxidative stress-induced neuronal cell death, suggesting their potential utility in neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy.

  • Key Findings : SAR studies have identified specific substituents on the indazole scaffold that enhance FGFR inhibitory activity and improve pharmacokinetic properties. For instance, modifications at the 3 and 4 positions of the indazole ring have been linked to increased potency against FGFRs .
CompoundFGFR Inhibition IC50 (nM)Anti-proliferative Activity IC50 (nM)Notes
This compound<10<100Potent FGFR inhibitor
Related Indazole Derivative15.0642.1Moderate anti-proliferative activity
Optimized Derivative2.940.5Most potent identified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on Goxalapladib (CAS-412950-27-7), a compound with distinct structural and functional characteristics. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property N-[1-(3,4-Difluorophenyl)ethyl]-1H-indazole-3-carboxamide Goxalapladib
Core Structure Indazole 1,8-Naphthyridine
Fluorine Substitution 3,4-Difluorophenyl 2,3-Difluorophenyl (side chain)
Molecular Weight Not provided 718.80 g/mol
Therapeutic Indication Undisclosed Atherosclerosis (lipoprotein-associated phospholipase A2 inhibitor)
Key Functional Groups Carboxamide, ethyl linker Acetamide, trifluoromethyl biphenyl, methoxyethyl piperidinyl

Key Findings:

Structural Divergence: The indazole core in the target compound contrasts with Goxalapladib’s 1,8-naphthyridine backbone, which is bulkier and more planar. This difference likely influences target selectivity and pharmacokinetic profiles . Fluorine positioning (3,4 vs.

Therapeutic Target Specificity :

  • Goxalapladib is explicitly designed to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), a biomarker in atherosclerosis . The target compound’s indazole scaffold, however, is often associated with kinase or protease inhibition (e.g., PARP or JAK inhibitors), though its exact mechanism remains unconfirmed.

Pharmacokinetic Considerations :

  • Goxalapladib’s higher molecular weight (718.80 vs. ~300–400 g/mol estimated for the target compound) may reduce oral bioavailability due to increased hydrophobicity. The trifluoromethyl biphenyl group in Goxalapladib could enhance membrane permeability but increase metabolic complexity .

Biological Activity

N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide is an indazole derivative that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole core substituted with a difluorophenyl group, which significantly influences its biological activity. The structural formula is as follows:

C14H12F2N2O\text{C}_{14}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer pathways. For instance, it may inhibit c-MET kinase, which is implicated in tumor growth and metastasis .
  • Receptor Modulation : It also shows potential as a modulator of certain receptors, which could lead to therapeutic effects in conditions like inflammation and cancer.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. Research indicates that it can inhibit the growth of various cancer cell lines through different mechanisms:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, IC50 values reported for related indazole derivatives range from 5.1 to 22.08 µM against HepG2 and MCF-7 cell lines .
Cell LineIC50 (µM)Reference
HepG25.1
HCT11622.08
MCF-715.0

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown anti-inflammatory effects in preclinical models:

  • Cytokine Inhibition : It has been reported to significantly reduce levels of inflammatory cytokines such as TNF-α . This suggests a dual role in managing both cancer and inflammatory diseases.

Case Studies and Clinical Trials

Recent clinical investigations are focusing on the efficacy of this compound in combination therapies for advanced cancers. For example:

  • Combination Therapy with Osimertinib : A study evaluated the effectiveness of combining this indazole derivative with osimertinib, an EGFR inhibitor, showing enhanced antitumor activity in NSCLC models .

Q & A

Q. What analytical techniques are recommended for characterizing N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide in synthetic samples?

Nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) are critical for structural elucidation. NMR provides detailed information on proton and carbon environments, particularly for distinguishing substituents on the indazole and difluorophenyl groups . LC-Q-TOF-MS is essential for verifying molecular weight and purity, especially when detecting trace impurities or isomers .

Q. How does this compound interact with cannabinoid receptors CB1 and CB2?

In vitro functional assays using transfected HEK-293 or CHO cells expressing human CB1/CB2 receptors are standard. The compound’s agonist activity can be quantified via cAMP inhibition or β-arrestin recruitment assays. Comparative studies with analogs (e.g., FUB-APINACA) suggest that the 3,4-difluorophenyl group enhances receptor binding affinity, while the ethyl linker modulates selectivity between CB1 and CB2 . Dose-response curves and EC₅₀ values should be calculated to evaluate potency relative to reference agonists like WIN 55,212-2 .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical route involves coupling 1H-indazole-3-carboxylic acid with 1-(3,4-difluorophenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification via flash chromatography or recrystallization ensures removal of unreacted intermediates. Chiral synthesis requires resolution of enantiomers using chiral stationary phase HPLC or asymmetric catalysis, as the (R)- and (S)-enantiomers may exhibit divergent pharmacological profiles .

Advanced Research Questions

Q. What methodologies are used to assess metabolic stability and identify major metabolites in hepatic models?

Incubation with human liver microsomes (HLMs) or hepatocytes, followed by LC-Q-TOF-MS analysis, identifies Phase I metabolites (e.g., hydroxylation, N-dealkylation) and Phase II conjugates. For example, analogous compounds like 4F-MDMB-BUTICA undergo ester hydrolysis and oxidative defluorination . Kinetic parameters (e.g., intrinsic clearance, half-life) should be derived using substrate depletion assays. Structural elucidation of metabolites relies on fragmentation patterns (MS/MS) and comparison with synthetic standards .

Q. What challenges arise in the enantioselective synthesis of this compound, and how can chiral resolution techniques address them?

Racemization during amide bond formation and low diastereomeric excess in asymmetric synthesis are common issues. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) effectively separates enantiomers. Alternatively, enzymatic resolution using lipases or esterases can yield enantiopure intermediates. Absolute configuration determination requires X-ray crystallography or electronic circular dichroism (ECD) .

Q. How do structural modifications at the carboxamide moiety influence receptor binding affinity and functional activity?

Systematic SAR studies comparing analogs (e.g., substitution of the ethyl linker with cyclopropyl or fluorinated alkyl chains) reveal that steric bulk and electronic effects modulate CB1/CB2 selectivity. For instance, replacing the ethyl group with a cyclopropylmethyl moiety (as in APP-CHMINACA) reduces CB1 potency but enhances metabolic stability. Computational docking into receptor homology models (e.g., based on CB1 crystal structures) can predict binding interactions .

Q. How should researchers design experiments to resolve contradictions in reported receptor activation data?

Discrepancies may arise from differences in assay systems (e.g., cell lines, reporter genes) or enantiomer purity. Rigorous controls include:

  • Using enantiopure standards to confirm stereochemical integrity.
  • Validating receptor expression levels via flow cytometry or Western blot.
  • Cross-referencing functional data with radioligand binding assays (e.g., [³⁵S]GTPγS) to distinguish agonist efficacy from binding affinity .

Methodological Considerations

  • Data Contradiction Analysis : Always verify compound identity (via NMR, HRMS) and enantiomeric excess (via chiral HPLC) before attributing discrepancies to pharmacological variability.
  • Experimental Design : For metabolic studies, include positive controls (e.g., testosterone for CYP3A4 activity) and monitor enzyme kinetics under physiologically relevant conditions (e.g., pH 7.4, 37°C) .

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